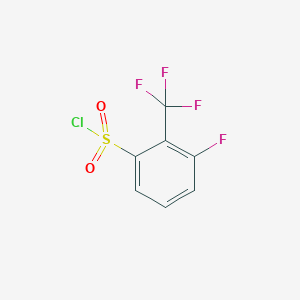

3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound. It is also known by other names such as “4-trifluoromethyl benzenesulfonyl chloride”, “4-trifluoromethyl benzene-1-sulfonyl chloride”, and "4-trifluoromethyl benzene sulfonyl chloride" . It is used as a laboratory chemical .

Molecular Structure Analysis

The molecular formula of this compound is C7H4ClF3O2S . The molecular weight is 244.61 g/mol . The InChI Key is OZDCZHDOIBUGAJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a clear pale yellow to brown liquid . It has a melting point of 30°C to 34°C . The boiling point is 118°C to 120°C (18.0mmHg) .Applications De Recherche Scientifique

Reactivity and Synthesis

Fluorosulfonylation Reagent Development : A study by Leng and Qin (2018) introduced 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new fluorosulfonylation reagent. It demonstrated potential as a tris-electrophile and sulfur(vi) fluoride exchange (SuFEx) clickable material, used for regioselective synthesis of 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides (Leng & Qin, 2018).

Nucleophilic Attack on Sulfonyl Groups : Ying et al. (2000) reported on N-Fluoro-bis[(trifluoromethyl)sulfonyl]imide undergoing reactions with various nucleophiles, forming products such as N-fluoro-trifluoromethylsulfonyl amide (Ying et al., 2000).

Mechanisms of Hydrolyses of Sulfonyl Chlorides : A paper by Bentley (2015) examined hydrolyses of acid derivatives like sulfonyl chlorides, presenting a unified framework with calculated third order rate constants for solvolytic reactions (Bentley, 2015).

Chemical Synthesis Applications

Sulfonylation for Synthesis of Penoxsulam : Xu Si-tia (2016) investigated the sulfonylation process, optimizing conditions for the synthesis of penoxsulam, highlighting the importance of sulfonyl chloride derivatives in agricultural chemistry (Xu Si-tia, 2016).

Palladium-Catalyzed C-H Bond Sulfonylation : Sasmal et al. (2018) explored the reactivity of halo-substituted benzenesulfonyl chlorides in palladium-catalyzed C-H bond sulfonylation of 2-arylpyridines, demonstrating applications in creating complex molecular structures (Sasmal et al., 2018).

Use as a Prosthetic Agent in Radiolabelling : Löser et al. (2013) studied 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines, showcasing its potential in medical imaging technologies (Löser et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

The compound, being a sulfonyl chloride, is likely to undergo nucleophilic substitution reactions. In these reactions, the chlorine atom is replaced by a nucleophile, such as an amine or alcohol . This results in the formation of sulfonamides or sulfonic esters, respectively .

Biochemical Pathways

The compound’s ability to form sulfonamides and sulfonic esters suggests that it could potentially interfere with biological processes involving these types of molecules .

Pharmacokinetics

The compound’s solubility, stability, and reactivity would be expected to influence its bioavailability .

Result of Action

The compound’s reactivity suggests that it could potentially modify proteins or other biomolecules, thereby affecting their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. For instance, the compound’s reactivity might be enhanced under acidic conditions, which promote the formation of sulfonamides and sulfonic esters .

Propriétés

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)5-3-1-2-4(9)6(5)7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPLJUDUCKFLHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.0]hept-6-ylmethanol](/img/structure/B2412943.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2412944.png)

![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)

![1-Phenylmethoxycarbonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2412947.png)

![1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2412948.png)

![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)

![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)